Adagrasib

Description

Properties

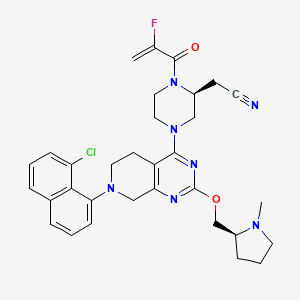

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUGDMSUDYLHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336759 | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2326521-71-3 | |

| Record name | Adagrasib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAGRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

From > 262 mg/mL to < 0.010 mg/mL | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Mechanism of Action of Adagrasib in KRAS G12C Mutated Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of adagrasib, a highly selective and potent covalent inhibitor of the KRAS G12C mutant protein. For decades, KRAS was considered an "undruggable" target in oncology, but the development of agents like this compound has marked a significant breakthrough in treating solid tumors harboring this specific mutation.[1][2][3][4] This document provides a detailed overview of the signaling pathways involved, quantitative data from preclinical and clinical studies, and methodologies for key experiments.

The Role of KRAS G12C in Oncogenesis

The KRAS gene, a member of the RAS family of oncogenes, encodes a small GTPase that acts as a molecular switch in crucial cellular signaling pathways controlling cell proliferation, differentiation, and survival.[5] Under normal physiological conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[5] However, a glycine-to-cysteine substitution at codon 12 (G12C) impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active state.[5][6] This persistent activation leads to the continuous downstream signaling of pathways such as the MAPK/ERK and PI3K/AKT, promoting uncontrolled cell growth and tumor development.[4][5] The KRAS G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[5][7]

This compound's Covalent Inhibition of KRAS G12C

This compound (formerly MRTX849) is an orally bioavailable small molecule designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[5][6][8] This covalent interaction occurs within the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state.[6][9] By forming this irreversible bond, this compound effectively traps KRAS G12C in an inactive conformation, thereby preventing subsequent GTP binding and downstream signaling.[5][6][9][10] This targeted approach provides a high degree of selectivity for the mutant protein over its wild-type counterpart.[11]

References

- 1. This compound in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Portico [access.portico.org]

- 4. researchgate.net [researchgate.net]

- 5. Activity of this compound (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I/IB Dose-Finding Study of this compound (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with this compound in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. This compound (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy this compound (MRTX849) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. First-in-Human Phase I/IB Dose-Finding Study of this compound (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Adagrasib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies evaluating the efficacy of Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Introduction

This compound is an oral, small-molecule inhibitor that irreversibly and selectively binds to the mutant cysteine residue in KRAS G12C.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have demonstrated this compound's potent anti-tumor activity across a range of cancer models harboring the KRAS G12C mutation.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of cell growth in various KRAS G12C-mutant cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined in both 2D and 3D cell culture models, showcasing its activity in environments that more closely mimic the tumor microenvironment.

Data Presentation: In Vitro IC50 Values

| Cell Line | Cancer Type | KRAS Mutation | IC50 (2D, nM) | IC50 (3D, nM) |

| MIA PaCa-2 | Pancreatic | G12C | 10 - 973 | 0.2 - 1042 |

| H1373 | NSCLC | G12C | 10 - 973 | 0.2 - 1042 |

| H358 | NSCLC | G12C | 10 - 973 | 0.2 - 1042 |

| H2122 | NSCLC | G12C | 10 - 973 | 0.2 - 1042 |

| SW1573 | NSCLC | G12C | 10 - 973 | 0.2 - 1042 |

| H2030 | NSCLC | G12C | 10 - 973 | 0.2 - 1042 |

| KYSE-410 | Esophageal | G12C | 10 - 973 | 0.2 - 1042 |

| H1299 | NSCLC | WT | >10,000 | >10,000 |

| A549 | NSCLC | G12S | >10,000 | >10,000 |

| HCT116 | Colorectal | G13D | >10,000 | >10,000 |

Note: The IC50 values are presented as a range as reported in the literature.[4][5] Specific values can vary based on experimental conditions.

Experimental Protocols: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

KRAS G12C-mutant and wild-type cancer cell lines

-

This compound (MRTX849)

-

Cell culture medium and supplements

-

96-well plates (standard for 2D, ultra-low attachment for 3D)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Methodology:

-

Cell Seeding:

-

For 2D assays, cells are seeded in 96-well flat-bottom plates at a density of 1,000-5,000 cells per well and allowed to attach overnight.

-

For 3D spheroid assays, cells are seeded in 96-well ultra-low attachment plates to promote spheroid formation.

-

-

Drug Treatment:

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The medium in the cell plates is replaced with medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

2D cultures are typically incubated for 3 days.

-

3D cultures are incubated for 12 days to allow for spheroid growth and drug effect.[4]

-

-

Viability Assessment:

-

The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal, which is proportional to the number of viable cells, is normalized to the vehicle control.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have been instrumental in evaluating the anti-tumor activity of this compound. These studies have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.

Data Presentation: In Vivo Tumor Growth Inhibition

| Model | Cancer Type | Dosing | Outcome |

| MIA PaCa-2 Xenograft | Pancreatic | 30 mg/kg & 100 mg/kg, PO | Complete response in 2/7 (30 mg/kg) and 4/4 (100 mg/kg) mice at day 15.[4] |

| H23-Luc Intracranial Xenograft | NSCLC | 100 mg/kg, BID, PO, 21 days | Significant inhibition of brain tumor growth.[6] |

| LU65-Luc Intracranial Xenograft | NSCLC | 100 mg/kg, BID, PO, 21 days | Significant inhibition of brain tumor growth.[6] |

| NCI-H2030 Xenograft | NSCLC | 30 mg/kg, 5 days/week, PO | Supra-additive anti-tumor activity in combination with nab-sirolimus.[7] |

| NCI-H2122 Xenograft | NSCLC | 30 mg/kg, 5 days/week, PO | Supra-additive anti-tumor activity in combination with nab-sirolimus.[7] |

| LU99-Luc Intracranial Xenograft | NSCLC | 100 mg/kg, BID, PO, 21 days | Tumor regression and extended survival.[6] |

Experimental Protocols: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

KRAS G12C-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2)

-

This compound (MRTX849)

-

Vehicle for oral gavage (e.g., 10% SBE-b-CD in water, or a solution of DMSO, PEG300, Tween-80, and saline)[5][6]

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation:

-

Cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

A specific number of cells (typically 1x10^6 to 1x10^7) is subcutaneously injected into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are then randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound is formulated in the appropriate vehicle.

-

The drug is administered orally via gavage at the specified dose and schedule (e.g., 30 mg/kg, once daily).

-

The control group receives the vehicle only.

-

-

Tumor Measurement and Body Weight Monitoring:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

-

Mouse body weight is also monitored as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumor growth inhibition (TGI) is calculated.

-

Statistical analysis is performed to compare tumor growth between the treatment and control groups.

-

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Data Presentation: Preclinical Pharmacokinetic Parameters

| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |

| Mouse | 30 mg/kg | PO | ~1 | - | - | - |

| Rat | 30 mg/kg | PO | - | 677.45 | 3.50 | 50.72 |

| Rat | 5 mg/kg | IV | - | - | 2.08 | - |

| Dog | 30 mg/kg | PO | - | 252 - 2410 | 7.56 | 25.9 - 62.9 |

Data compiled from multiple sources.[8][9][10]

Experimental Protocols: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Methodology:

-

Animal Dosing:

-

Rats or mice are administered a single dose of this compound via oral gavage or intravenous injection.

-

-

Blood Sampling:

-

Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Plasma Preparation:

-

Blood samples are processed to separate plasma.

-

-

Bioanalysis:

-

The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.

-

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the constitutively active KRAS G12C protein, which in turn blocks downstream signaling through the MAPK/ERK and PI3K/AKT pathways.

This compound Mechanism of Action

Caption: this compound covalently binds to and stabilizes the inactive GDP-bound state of KRAS G12C.

Mechanisms of Resistance to this compound

References

- 1. First-in-Human Phase I/IB Dose-Finding Study of this compound (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Activity of this compound (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aadibio.com [aadibio.com]

- 8. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor this compound in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. dovepress.com [dovepress.com]

Adagrasib's Sphere of Influence: A Technical Examination of Signaling Pathways Beyond KRAS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of adagrasib, a potent and selective inhibitor of KRAS G12C, on cellular signaling pathways extending beyond its primary target. While this compound's core function is the covalent modification and inactivation of the KRAS G12C oncoprotein, its clinical efficacy and the eventual emergence of resistance are profoundly influenced by a complex network of interconnected signaling cascades.[1] This document provides a detailed overview of these alternative pathways, summarizes key quantitative data from preclinical and clinical studies, outlines the experimental methodologies used to elucidate these mechanisms, and visualizes the involved pathways and workflows.

Core Mechanism of Action and On-Target Pathway

This compound is an oral, small-molecule inhibitor that irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein.[2] This covalent bond locks KRAS G12C in its inactive, guanosine diphosphate (GDP)-bound state, thereby preventing its interaction with downstream effectors and inhibiting the canonical RAS/MAPK signaling pathway.[1][3] The primary consequence of this action is the suppression of cellular proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.

Signaling Pathways Implicated in this compound Resistance

Despite the initial efficacy of this compound, most patients eventually develop resistance. This phenomenon is often driven by the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These "off-target" effects are critical to understanding the long-term clinical utility of this compound and for developing effective combination therapies.

Reactivation of the MAPK Pathway

A primary mechanism of resistance is the reactivation of the MAPK pathway downstream of the inhibited KRAS G12C. This can occur through several mechanisms:

-

Wild-Type RAS Activation: Inhibition of KRAS G12C can lead to a feedback reactivation of upstream Receptor Tyrosine Kinases (RTKs), such as EGFR.[4][5] This, in turn, activates wild-type RAS isoforms (HRAS and NRAS), which are not targeted by this compound, leading to renewed ERK signaling.[4]

-

Acquired Mutations: Secondary mutations in other components of the MAPK pathway, such as NRAS, BRAF, and MAP2K1 (MEK1), can render the pathway independent of KRAS G12C.[6][7][8]

Activation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that governs cell growth, survival, and metabolism. Its activation is a known mechanism of resistance to MAPK pathway inhibitors.

-

PTEN Loss: Loss-of-function mutations in the tumor suppressor gene PTEN are a key mechanism for activating the PI3K/AKT pathway, making cancer cells less dependent on KRAS signaling for survival.[7]

-

Co-mutations: Pre-existing co-mutations in genes like STK11 and KEAP1 have been associated with a poorer response to this compound.[9][10] KEAP1 mutations can lead to the activation of NRF2, which in turn can promote PI3K/mTOR signaling.[10] This has led to clinical investigations of this compound in combination with mTOR inhibitors.[10]

Upregulation of Receptor Tyrosine Kinases (RTKs)

Amplification or activating mutations in various RTKs can provide a potent bypass signal.

-

MET Amplification: Increased copy number of the MET gene, which encodes the receptor for hepatocyte growth factor, can drive strong, KRAS-independent signaling through both the MAPK and PI3K pathways.[6][7]

-

Oncogenic Fusions: Gene fusions involving kinases such as ALK, RET, BRAF, and FGFR3 create constitutively active signaling proteins that bypass the requirement for upstream KRAS signaling.[6][8]

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with this compound in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Adagrasib in Solid Tumors: An In-Depth Analysis of Initial Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial findings for adagrasib, a potent and selective inhibitor of the KRAS G12C mutation, in patients with advanced solid tumors. The data presented herein is primarily derived from the pivotal KRYSTAL-1 clinical trial, offering insights into the drug's efficacy, safety, and mechanism of action.

Quantitative Analysis of Clinical Efficacy

The clinical activity of this compound has been evaluated across a range of solid tumors harboring the KRAS G12C mutation. The following tables summarize the key efficacy endpoints from the KRYSTAL-1 trial, providing a clear comparison of the agent's performance in different patient populations.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

| Efficacy Endpoint | Previously Treated NSCLC | First-Line STK11-Mutant NSCLC |

| Objective Response Rate (ORR) | 42.9% - 45%[1][2] | 30.3%[3] |

| Disease Control Rate (DCR) | 96%[4] | 66.7%[3] |

| Median Duration of Response (DoR) | 8.31 - 16.4 months[5][6] | Not Reported |

| Median Progression-Free Survival (PFS) | 5.49 - 6.5 months[2][6] | 4.8 months[3] |

| Median Overall Survival (OS) | 12.3 - 12.6 months[2][3] | 12.3 months[3] |

Table 2: Efficacy of this compound in KRAS G12C-Mutated Colorectal Cancer (CRC) and Other Solid Tumors

| Efficacy Endpoint | Colorectal Cancer (Monotherapy) | Other Solid Tumors (Tumor-Agnostic Cohort) |

| Objective Response Rate (ORR) | 17% - 19%[1][6] | 35.1%[7][8] |

| Disease Control Rate (DCR) | 94%[1] | 86.0%[9] |

| Median Duration of Response (DoR) | 4.3 months[6] | 5.3 months[7][8] |

| Median Progression-Free Survival (PFS) | 5.6 months[6] | 7.4 months[7][8] |

| Median Overall Survival (OS) | Not Reported | 14.0 months[8] |

Experimental Protocols

The KRYSTAL-1 trial (NCT03785249) is a multi-cohort, open-label Phase 1/2 study that evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring the KRAS G12C mutation.[9][10]

Patient Population

Eligible patients had unresectable or metastatic solid tumors with a confirmed KRAS G12C mutation.[11] For the cohorts of previously treated NSCLC and CRC, patients had received at least one prior systemic therapy.[1][4] Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function.[3][11] Patients with a history of significant intestinal disease or major gastric surgery were excluded.[11]

Dosing and Administration

The recommended Phase 2 dose of this compound was established as 600 mg administered orally twice daily.[5][7][12][13] Treatment was continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[12]

Efficacy and Safety Assessments

Tumor Response Evaluation: Tumor assessments were conducted at baseline and every six weeks thereafter. The primary efficacy endpoint was the Objective Response Rate (ORR), assessed by Blinded Independent Central Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3][12]

-

RECIST 1.1 Overview :

-

Measurable Lesions : Longest diameter of ≥10 mm for non-lymph node lesions and ≥15 mm in the short axis for lymph nodes.[14]

-

Target Lesions : Up to five measurable lesions in total, with a maximum of two per organ.[1]

-

Complete Response (CR) : Disappearance of all target lesions and any pathological lymph nodes must have a reduction in short axis to <10 mm.[5][15]

-

Partial Response (PR) : At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.[5][15]

-

Progressive Disease (PD) : At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.[15]

-

Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[15]

-

Safety and Tolerability: The safety of this compound was evaluated through the monitoring of adverse events (AEs), which were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[6][16]

-

CTCAE v5.0 Grading Scale :

-

Grade 1 : Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[16]

-

Grade 2 : Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6][16]

-

Grade 3 : Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6][16]

-

Grade 4 : Life-threatening consequences; urgent intervention indicated.[16]

-

Grade 5 : Death related to AE.[16]

-

Visualizations: Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a covalent inhibitor that selectively and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[17] This traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[17]

Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.

KRYSTAL-1 Clinical Trial Workflow

The workflow of the KRYSTAL-1 trial involved several key stages, from patient screening and enrollment to treatment and follow-up, to rigorously assess the efficacy and safety of this compound.

Caption: High-level workflow of the KRYSTAL-1 clinical trial.

References

- 1. project.eortc.org [project.eortc.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]

- 7. First-in-Human Phase I/IB Dose-Finding Study of this compound (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. KRYSTAL-1: Activity and safety of this compound (MRTX849) in patients with advanced solid tumors harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]

- 10. KRYSTAL-1: Activity and safety of this compound (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]

- 11. Facebook [cancer.gov]

- 12. This compound in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 15. youtube.com [youtube.com]

- 16. dctd.cancer.gov [dctd.cancer.gov]

- 17. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Adagrasib's Selectivity for KRAS G12C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the selectivity of Adagrasib (MRTX849) for the KRAS G12C mutant oncoprotein. This compound is an orally bioavailable, potent, and irreversible covalent inhibitor that has demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] This document details the binding mechanism, structural interactions, and the preclinical data that form the basis of its targeted efficacy.

The KRAS G12C Mutation: An Oncogenic Driver

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. This regulated cycle controls downstream pathways crucial for cell proliferation, survival, and differentiation, primarily the MAPK/ERK and PI3K/AKT pathways.

The G12C mutation, a substitution of glycine at codon 12 with cysteine, impairs the intrinsic and GTPase-activating protein (GAP)-mediated hydrolysis of GTP. This results in a constitutively active, GTP-bound state of KRAS, leading to uncontrolled cell proliferation and tumor growth. The presence of the cysteine residue at position 12, however, presents a unique opportunity for therapeutic intervention with covalent inhibitors.

Mechanism of Action: Covalent and Selective Inhibition

This compound's mechanism of action is centered on its ability to selectively and irreversibly bind to the mutant cysteine at position 12 of the KRAS G12C protein.[4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[4]

The key features of this compound's mechanism include:

-

Irreversible Covalent Bonding: this compound possesses an electrophilic warhead that forms a covalent bond with the thiol group of the cysteine residue at position 12 of KRAS G12C.[4]

-

GDP-State Specificity: The inhibitor preferentially binds to KRAS G12C when it is in the inactive GDP-bound state.

-

Allosteric Inhibition: By binding to a pocket adjacent to the nucleotide-binding site, known as the Switch-II pocket, this compound allosterically modulates the conformation of KRAS, preventing the exchange of GDP for GTP.

The following diagram illustrates the mechanism of this compound's covalent inhibition of KRAS G12C.

Structural Basis for Selectivity

The high selectivity of this compound for KRAS G12C over wild-type KRAS and other cellular proteins is a cornerstone of its therapeutic window. This selectivity is achieved through specific molecular interactions within a cryptic pocket on the KRAS G12C protein that is not readily accessible in the wild-type counterpart. The crystal structure of this compound in complex with KRAS G12C (PDB ID: 6UT0) provides a detailed view of these interactions.

Key structural features contributing to this compound's selectivity include:

-

Covalent Interaction with Cysteine-12: The presence of the cysteine residue at position 12 is the primary determinant of selectivity, as this residue is absent in wild-type KRAS.

-

Switch-II Pocket Engagement: this compound binds to a shallow groove on the protein surface near the Switch-II region, which is conformationally distinct in the GDP-bound state of the G12C mutant.

-

Key Non-covalent Interactions: In addition to the covalent bond, this compound forms several non-covalent interactions with residues in the Switch-II pocket, including hydrogen bonds and van der Waals contacts, which contribute to its binding affinity and specificity.

The following diagram illustrates the key interactions of this compound within the KRAS G12C binding pocket.

Quantitative Data on this compound's Activity

The potent and selective activity of this compound has been extensively characterized through a variety of preclinical assays.

Cellular Potency

This compound demonstrates potent inhibition of cell proliferation in cancer cell lines harboring the KRAS G12C mutation, with significantly less activity against cells with wild-type KRAS or other KRAS mutations.

| Cell Line | KRAS Mutation | IC50 (nM) | Reference |

| MIA PaCa-2 | G12C | 4.7 | [5] |

| NCI-H358 | G12C | 10 - 973 (2D) | [4] |

| NCI-H2122 | G12C | 10 - 973 (2D) | [4] |

| SW1573 | G12C | 10 - 973 (2D) | [4] |

| A549 | G12S | >10,000 | [4] |

| HCT116 | G13D | >10,000 | [4] |

| KRAS WT | Wild-Type | >1,000-fold less potent | [5] |

Inhibition of Downstream Signaling

This compound effectively suppresses the phosphorylation of downstream effectors in the MAPK pathway, such as ERK1/2, in KRAS G12C mutant cells.

| Cell Line | Assay | IC50 (nM) | Reference |

| MIA PaCa-2 | pERK Inhibition | ~5 | [4] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models, supporting its oral administration and sustained target engagement.

| Species | Dose | T1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat | 30 mg/kg (oral) | 3.50 ± 0.21 | 50.72 | [6] |

| Rat | 5 mg/kg (IV) | 2.08 ± 0.54 | - | [6] |

| Mouse | 30 mg/kg (oral) | 0-4.00 | 25.9 - 62.9 | [5] |

| Dog | 3 mg/kg (IV) | 7.56 | - | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

Purpose: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Method:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the data as a percentage of viability versus log[this compound]. Calculate the IC50 value using a non-linear regression model.

Western Blot Analysis of Downstream Signaling

Purpose: To assess the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.

Method:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology, #4370), total ERK1/2 (e.g., Cell Signaling Technology, #4695), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

KRAS G12C Nucleotide Exchange Assay

Purpose: To measure the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein.

Method:

-

Reagents: Use a commercially available KRAS G12C nucleotide exchange assay kit (e.g., from BPS Bioscience or Aurora Biolabs). These kits typically include recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and GTP.[7][8]

-

Assay Setup: In a 384-well plate, combine the KRAS G12C protein pre-loaded with the fluorescent GDP analog with varying concentrations of this compound.

-

Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a mixture of GTP and a chelating agent (e.g., EDTA) to the wells.[7]

-

Signal Detection: Measure the change in fluorescence signal over time using a plate reader. The displacement of the fluorescent GDP analog by GTP results in a decrease in the fluorescence signal.

-

Data Analysis: Plot the rate of nucleotide exchange against the concentration of this compound to determine the IC50 for inhibition of nucleotide exchange.

The following diagram outlines the workflow for a typical nucleotide exchange assay.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its high selectivity for the KRAS G12C mutant is a result of its unique covalent binding mechanism and specific interactions within the Switch-II pocket of the inactive, GDP-bound protein. The preclinical data robustly support its potent and selective inhibition of KRAS G12C-driven signaling, which has translated into meaningful clinical activity. This in-depth guide provides a foundational understanding of the molecular basis for this compound's efficacy, which is critical for ongoing research and the development of next-generation KRAS inhibitors.

References

- 1. FDA grants accelerated approval to this compound for KRAS G12C-mutated NSCLC | FDA [fda.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound in Advanced Solid Tumors Harboring a KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor this compound in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. aurorabiolabs.com [aurorabiolabs.com]

Adagrasib: Reshaping the Tumor Microenvironment in KRAS G12C-Mutated Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of targeted inhibitors against KRAS G12C, long considered an "undruggable" target, has marked a significant milestone in oncology. Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C, has demonstrated notable clinical activity by locking the mutant protein in its inactive, GDP-bound state. This action directly blocks downstream oncogenic signaling through pathways such as the MAPK/ERK cascade.[1][2] Beyond its direct tumor-cell-intrinsic effects, emerging evidence reveals that this compound profoundly remodels the tumor microenvironment (TME), converting an immunosuppressive landscape into one that is more favorable to anti-tumor immunity. This guide provides a detailed technical overview of this compound's impact on the TME, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism of Action and Downstream Signaling

This compound's primary mechanism is the irreversible and selective binding to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification traps KRAS in an inactive conformation, preventing GTP loading and subsequent activation of downstream effector pathways critical for tumor cell proliferation and survival.[1]

References

Methodological & Application

Techniques for measuring Adagrasib concentration in plasma and tissue

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the quantitative analysis of Adagrasib, a selective KRAS G12C inhibitor, in plasma and various tissue matrices. The primary technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for this application.

Introduction

This compound is an orally administered small molecule inhibitor that specifically and irreversibly binds to the KRAS G12C mutant protein, trapping it in an inactive state.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.[2] Accurate and reliable bioanalytical methods are essential for determining the concentration of this compound in biological samples such as plasma and tissue, which aids in pharmacokinetic research and clinical decision-making.[3][4]

Principle of the Method

The most common method for quantifying this compound in biological matrices is reversed-phase Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique involves three key steps:

-

Sample Preparation: Extraction of this compound from the complex biological matrix (plasma or tissue homogenate) to remove interfering substances.

-

Chromatographic Separation: Injection of the extracted sample into an LC system where this compound is separated from other components based on its physicochemical properties as it passes through a chromatographic column.

-

Mass Spectrometric Detection: The separated this compound is then ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma and tissue samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for this compound quantification in plasma and tissue.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma

| Parameter | Method 1[3] | Method 2[5][8][9] | Method 3[7][10] | Method 4[11] |

| Matrix | Human Plasma (K2-EDTA) | Mouse Plasma | Rat Plasma | Rat Plasma |

| Internal Standard | Erlotinib-D6 | Salinomycin | Lapatinib-d4 | Sotorasib |

| Linear Range (ng/mL) | 80 - 4000 | 2 - 2000 | Not Specified | Not Specified |

| Intra-day Precision (%) | Not Specified | 3.5 - 14.9 | Within ±15 | Not Specified |

| Inter-day Precision (%) | Not Specified | 3.5 - 14.9 | Within ±15 | Not Specified |

| Intra-day Accuracy (%) | Not Specified | 85.5 - 111.0 | 84.90 - 113.47 | Not Specified |

| Inter-day Accuracy (%) | Not Specified | 85.5 - 111.0 | 84.90 - 113.47 | Not Specified |

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Tissue

| Parameter | Method 1[5][8][9] | Method 2[7][10] |

| Matrix | Mouse Tissue Homogenates | Rat Tissue Homogenates (heart, liver, spleen, lung, kidney, intestine, pancreas) |

| Internal Standard | Salinomycin | Lapatinib-d4 |

| Linear Range (ng/mL) | 2 - 2000 | Not Specified |

| Intra-day Precision (%) | 3.5 - 14.9 | Within ±15 |

| Inter-day Precision (%) | 3.5 - 14.9 | Within ±15 |

| Intra-day Accuracy (%) | 85.5 - 111.0 | 84.90 - 113.47 |

| Inter-day Accuracy (%) | 85.5 - 111.0 | 84.90 - 113.47 |

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound in plasma and tissue, based on published and validated methods.

Protocol 1: Quantification of this compound in Human Plasma[3][12]

This protocol is adapted from a method for the multiplexed quantification of this compound and other small molecule inhibitors in human plasma.

1. Materials and Reagents

-

This compound reference standard

-

Erlotinib-D6 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Demineralized water

-

Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation)

-

Prepare a protein precipitation solution by diluting Erlotinib-D6 stock solution with methanol.

-

Aliquot 20 µL of plasma sample into a microcentrifuge tube.

-

Add 150 µL of the protein precipitation solution to the plasma sample.

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge at 11,300 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 400 µL of demineralized water to the supernatant.

3. LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: Acquity® HSS C18 UPLC column

-

Mobile Phase A: 0.1% Ammonium formate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 400 µL/min

-

Gradient: A linear gradient is used for elution.

-

Injection Volume: Not specified

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

4. Stability

-

This compound in K2-EDTA plasma is stable for at least seven days at room temperature and 4°C, and for at least 3 months at -80°C.[3][4]

Protocol 2: Quantification of this compound in Mouse Plasma and Tissue Homogenates[5][8][9]

This protocol describes a method for quantifying this compound in mouse plasma and seven different tissue-related matrices.

1. Materials and Reagents

-

This compound reference standard

-

Salinomycin (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide

-

Acetic acid

-

Water (LC-MS grade)

-

Mouse plasma and tissue samples

2. Sample Preparation (Protein Precipitation)

-

For tissue samples, homogenize the tissue first.

-

Use a straightforward protein precipitation technique to extract this compound and the internal standard from the matrices.[5][8][9] (Specific volumes not detailed in the abstract).

3. LC-MS/MS Conditions

-

LC System: HPLC system

-

Column: C18 column

-

Mobile Phase: Gradient elution of acetonitrile and water modified with 0.5% (v/v) ammonium hydroxide and 0.02% (v/v) acetic acid.[5][8][9]

-

Injection Volume: Not specified

-

MS System: Triple quadrupole mass spectrometer

4. Stability

-

This compound in mouse plasma is reported to have good stability at room temperature.[5][8]

-

This compound in tissue-related matrices is stable on ice for up to 4 hours, depending on the matrix.[5][8]

Protocol 3: Quantification of this compound in Rat Plasma and Tissue Homogenates[7][10][13]

This protocol was established for the determination of this compound in rat plasma and various tissues to support pharmacokinetic studies.

1. Materials and Reagents

-

This compound reference standard

-

Lapatinib-d4 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Rat plasma and tissue samples

2. Sample Preparation

-

For tissue samples, homogenize the organs with saline solution.[7][10]

-

Mix 100 µL of plasma or homogenate with 100 µL of Lapatinib-d4 solution (50.70 ng/mL) and 500 µL of methanol.[12]

-

Vortex the mixture for 60 seconds to precipitate proteins.[12]

-

Centrifuge at 20,800 x g and 4°C for 10 minutes.[12]

-

Collect the supernatant, transfer to a new tube, and evaporate to dryness under nitrogen.[12]

-

Reconstitute the residue in 100 µL of 10% acetonitrile–90% water (containing 0.1% formic acid).[12]

-

Centrifuge at 20,800 x g and 4°C for 10 minutes.[12]

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.[12]

3. LC-MS/MS Conditions

-

LC System: UPLC system

-

MS System: Tandem quadrupole mass spectrometer

-

(Specific column, mobile phase, and gradient details are not provided in the abstract but would be necessary for replication).

4. Stability

-

This compound was found to be stable in plasma and homogenate samples stored at room temperature (25°C) for 24 hours, in the autosampler at 4°C for 24 hours, after three freeze-thaw cycles, and at -80°C for 14 days.[12]

This compound Signaling Pathway Context

This compound targets the KRAS G12C mutant protein, which is a key node in oncogenic signaling. The following diagram illustrates the simplified RAS signaling pathway and the point of intervention for this compound.

Conclusion

The LC-MS/MS methods described provide a robust and reliable approach for the quantification of this compound in both plasma and various tissue matrices. These protocols can be adapted and validated in individual laboratories to support preclinical and clinical research, ultimately contributing to a better understanding of this compound's pharmacology and its effective use in cancer therapy. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing study samples.[12]

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor this compound in mouse plasma and tissue-related matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor this compound in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor this compound in mouse plasma and tissue-related matrices. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor this compound in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of newly developed and validated LC-MS/MS method for pharmacokinetic study of this compound and pembrolizumab simultaneously in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

Application Notes and Protocols for Assessing Adagrasib CNS Penetration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the Central Nervous System (CNS) penetration of Adagrasib in animal models, based on preclinical studies. The protocols outlined below are designed to enable researchers to evaluate the distribution of this compound to the brain and cerebrospinal fluid (CSF), crucial for determining its potential efficacy against brain metastases.

Introduction

This compound is a potent and selective oral small-molecule inhibitor of KRAS G12C, a common mutation in non–small cell lung cancer (NSCLC) that is associated with a poor prognosis and a high incidence of brain metastases.[1][2][3] Effective treatment of CNS metastases requires drugs that can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[4][5] Preclinical animal models are essential for evaluating the CNS penetration of investigational drugs like this compound.[1][4] This document details the experimental protocols for assessing this compound's CNS penetration, including pharmacokinetic studies and intracranial tumor models.

Signaling Pathway of this compound

This compound selectively and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][6] This inhibition prevents the downstream activation of signaling pathways, such as the MAPK pathway (including pERK), which are critical for cancer cell proliferation and survival.[1][2]

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.

Experimental Protocols

Pharmacokinetic Study of CNS Penetration

This protocol describes the methodology to determine the concentration of this compound in plasma, brain tissue, and cerebrospinal fluid (CSF) in non-tumor-bearing mice.

Animal Model:

-

Species: CD-1 mice (or other appropriate strain)[7]

-

Number of animals: n = 3 per time point/dose group[1]

Dosing:

-

Formulation: this compound formulated for oral gavage.

-

Dose Levels: 100 mg/kg and 200 mg/kg, administered orally (p.o.) as a single dose.[1][8]

-

Administration: Administer a single oral dose to each mouse.

Sample Collection:

-

Time Points: Collect samples at 1 and 8 hours post-dose.[1][7][9]

-

Sample Types:

-

Blood: Collect via cardiac puncture or other appropriate method into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Cerebrospinal Fluid (CSF): Collect from the cisterna magna.

-

Brain: Euthanize the animal and immediately perfuse with saline to remove blood contamination. Excise the whole brain.

-

Sample Processing and Bioanalysis:

-

Plasma: Store plasma samples at -80°C until analysis.

-

Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer.[7]

-

CSF: Centrifuge to remove any cellular debris and store the supernatant at -80°C.

-

Quantification: Determine this compound concentrations in plasma, brain homogenate, and CSF using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

-

Calculate the mean ± standard deviation (SD) of this compound concentrations for each tissue and time point.

-

Determine the unbound brain-to-plasma partition coefficient (Kp,uu), a key indicator of BBB permeability.[1][3][8]

Intracranial Xenograft Model for Efficacy and Pharmacodynamics

This protocol evaluates the antitumor activity and target engagement of this compound in the brain using an orthotopic tumor model.

Cell Lines:

-

Use human NSCLC cell lines with a KRAS G12C mutation, stably transfected with luciferase for bioluminescence imaging (BLI) (e.g., LU99-Luc, H23-Luc, LU65-Luc).[1][7]

Animal Model:

-

Species: Immunocompromised mice (e.g., nude or SCID).

-

Implantation: Intracranially implant the luciferase-tagged NSCLC cells into the mice.[7][9]

Study Design:

-

Tumor Establishment: Monitor tumor growth via BLI. Once tumors are established (based on BLI signal intensity), randomize mice into treatment and vehicle control groups (n=5-10 per group).[7]

-

Dosing:

-

Efficacy Assessment:

-

Pharmacodynamic (PD) Assessment:

-

At the end of the treatment period (e.g., 6 hours after the final dose), collect plasma, brain tissue, and tumor tissue.[1][7]

-

Analyze this compound concentrations in the collected samples.

-

Assess target inhibition by measuring the levels of phosphorylated ERK (pERK) in tumor lysates via methods like Western blotting or ELISA.[1]

-

Data Presentation

Table 1: this compound Concentration in Plasma, Brain, and CSF in CD-1 Mice

| Dose (mg/kg) | Time (hours) | Plasma (nmol/L) | Brain (ng/g) | CSF (nmol/L) | Kp,uu |

| 100 | 1 | - | - | 19.1 | ~0.4 |

| 100 | 8 | - | - | 7.4 | ~0.2 |

| 200 | 8 | 8600 (total) | - | 52 | ~1.0 |

| 43 (free) |

Data compiled from preclinical studies.[1] Kp,uu represents the unbound brain-to-unbound plasma concentration ratio.

Table 2: Antitumor Activity of this compound in Intracranial Xenograft Models

| Cell Line | Dose (mg/kg, BID) | Outcome |

| LU99-Luc | 100 | Tumor regression and increased survival |

| H23-Luc | 100 | Inhibition of brain tumor growth |

| LU65-Luc | 100 | Inhibition of brain tumor growth |

Based on findings from preclinical efficacy studies.[1][7]

Visualizations

Caption: Workflow for assessing this compound's CNS pharmacokinetics in mice.

Caption: Workflow for evaluating the efficacy of this compound in brain tumor models.

Conclusion

The protocols described provide a robust framework for the preclinical assessment of this compound's CNS penetration and efficacy. The pharmacokinetic data, particularly the Kp,uu values, indicate that this compound achieves significant CNS exposure in animal models, with concentrations exceeding the cellular IC50 required for target inhibition.[1] Furthermore, studies using intracranial xenograft models demonstrate that this CNS penetration translates into tangible antitumor activity, including tumor regression and prolonged survival.[1][3][7] These preclinical findings have provided a strong rationale for the clinical investigation of this compound in patients with KRAS G12C-mutant NSCLC and brain metastases.[1][6]

References

- 1. Activity of this compound (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Demonstrates CNS Penetration and Intracranial Activity in Patients with KRAS G12C-Mutated NSCLC with Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 3. Evaluating the intracranial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Intracranial responses with selective KRAS-G12C inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Adagrasib Combination Therapy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating Adagrasib combination therapies in KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). This document includes summaries of clinical trial data, detailed preclinical experimental protocols, and visualizations of key biological pathways and workflows to guide researchers in this field.

Introduction

This compound (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in NSCLC. While this compound monotherapy has shown clinical activity, combination strategies are being actively explored to enhance efficacy, overcome resistance, and improve patient outcomes.[1][2][3] This document outlines the experimental frameworks for investigating this compound in combination with other therapeutic agents, focusing on immune checkpoint inhibitors and inhibitors of key signaling pathways.

I. This compound Combination Strategies and Clinical Efficacy

The primary combination partner for this compound in clinical development for first-line NSCLC treatment is the anti-PD-1 antibody pembrolizumab.[4][5] Preclinical models have suggested that KRAS G12C inhibition can modulate the tumor microenvironment, potentially increasing susceptibility to immunotherapy.[4][5] Other combination strategies aim to overcome adaptive resistance mechanisms, such as feedback reactivation of the MAPK pathway, by co-targeting proteins like SHP2.[6]

This compound in Combination with Pembrolizumab

The KRYSTAL-1 and KRYSTAL-7 clinical trials have evaluated the safety and efficacy of this compound in combination with pembrolizumab in patients with advanced KRAS G12C-mutated NSCLC.[4][7][8]

Table 1: Clinical Efficacy of this compound and Pembrolizumab in First-Line KRAS G12C-Mutated NSCLC (KRYSTAL-7, Phase 2) [7][8][9]

| Efficacy Endpoint | All Patients (N=149) | PD-L1 TPS ≥50% (n=54) | PD-L1 TPS 1-49% | PD-L1 TPS <1% |

| Objective Response Rate (ORR) | 44.3% | 63% | 48% | 30% |

| Disease Control Rate (DCR) | 81% | 84% | Not Reported | 89% |

| Median Duration of Response (DOR) | 26.3 months | Not Reached | Not Reported | Not Reported |

| Median Progression-Free Survival (PFS) | 11.0 months | 27.7 months | 13.5 months | 8.2 months |

| Median Overall Survival (OS) | 18.3 months | Not Reached | 14.3 months | 15.5 months |

Data presented are from various readouts of the KRYSTAL-7 trial and may have different data cutoff dates.[7][8][9]

This compound in Combination with SHP2 Inhibitors

Preclinical studies have shown that combining a KRAS G12C inhibitor with a SHP2 inhibitor can lead to enhanced anti-tumor activity.[6] SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and can mediate signaling through the RAS/MAPK pathway.[6] The KRYSTAL-2 trial is evaluating this compound in combination with the SHP2 inhibitor TNO155.[6]

This compound in Combination with Cetuximab (Anti-EGFR Antibody)

While more relevant in colorectal cancer where EGFR signaling is a key resistance mechanism to KRAS G12C inhibition, the combination of this compound with cetuximab has been explored.[10] Preclinical data in colorectal cancer models have shown that dual blockade of KRAS G12C and EGFR can mitigate adaptive resistance.[10]

II. Preclinical Experimental Design & Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to evaluate this compound combination therapies.

Cell Lines and Culture

A panel of human NSCLC cell lines with the KRAS G12C mutation should be used.

Table 2: Recommended KRAS G12C-Mutated NSCLC Cell Lines

| Cell Line | Characteristics |

| NCI-H358 | Epithelial, adherent |

| NCI-H2122 | Epithelial, adherent |

| NCI-H23 | Epithelial, adherent |

| SW1573 | Epithelial, adherent, reported to be more resistant to this compound monotherapy[11] |

| LU65 | Epithelial, adherent |

Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound combination therapy on the viability of NSCLC cells.

Materials:

-

KRAS G12C-mutated NSCLC cells

-

96-well plates

-

This compound

-

Combination agent (e.g., SHP2 inhibitor, anti-PD-1 antibody)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the combination agent.

-

Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using the Bliss independence model or the Chou-Talalay method.

Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Signaling

This protocol is to assess the impact of this compound combinations on key signaling pathways downstream of KRAS.

Materials:

-

KRAS G12C-mutated NSCLC cells

-

6-well plates

-

This compound and combination agent

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment of subcutaneous xenograft models to evaluate the in vivo efficacy of this compound combination therapy.

Materials:

-

KRAS G12C-mutated NSCLC cells (e.g., NCI-H2122)

-

6-8 week old female athymic nude mice

-

Matrigel

-

This compound

-

Combination agent (e.g., anti-mouse PD-1 antibody)

-

Calipers

-

Animal balance

Procedure:

-

Resuspend 5 x 10^6 NSCLC cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

-

Administer treatments as per the planned schedule. For example, this compound can be administered orally at 100 mg/kg twice daily, and an anti-PD-1 antibody can be administered intraperitoneally at 10 mg/kg twice a week.[12]

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

III. Visualizations

Signaling Pathway Diagram

This diagram illustrates the KRAS signaling pathway and the points of intervention for this compound and a SHP2 inhibitor.

Caption: KRAS signaling pathway and therapeutic intervention points.

Experimental Workflow Diagram

This diagram outlines the typical workflow for a preclinical evaluation of this compound combination therapy.

Caption: Preclinical experimental workflow for this compound combinations.

IV. Conclusion

The combination of this compound with other targeted agents or immunotherapy holds significant promise for the treatment of KRAS G12C-mutated NSCLC. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to investigate novel this compound-based combination therapies, with the ultimate goal of improving clinical outcomes for this patient population. Rigorous preclinical evaluation is essential to identify the most effective combinations and to understand the underlying mechanisms of synergy and resistance, thereby guiding the design of future clinical trials.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. This compound in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. This compound: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. targetedonc.com [targetedonc.com]

- 10. researchgate.net [researchgate.net]

- 11. Combination therapy of this compound and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of this compound (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Adagrasib Synergy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for evaluating the synergistic potential of Adagrasib in combination with other targeted inhibitors. This compound, a potent and selective inhibitor of KRAS G12C, has shown significant promise in treating cancers harboring this mutation. However, acquired resistance can limit its long-term efficacy. Combining this compound with other agents that target key signaling pathways or resistance mechanisms is a critical strategy to enhance its anti-tumor activity and durability of response.

Rationale for this compound Combination Therapies

The primary rationale for combining this compound with other inhibitors is to overcome intrinsic and acquired resistance mechanisms. Tumors can adapt to KRAS G12C inhibition through various mechanisms, including:

-

Feedback Reactivation: Inhibition of KRAS G12C can lead to feedback activation of upstream signaling molecules, such as EGFR, reactivating the MAPK pathway.[1]

-

Bypass Signaling: Cancer cells can activate alternative signaling pathways, like the PI3K/AKT/mTOR pathway, to bypass the dependency on KRAS signaling.[2]

-

Cell Cycle Dysregulation: Co-occurring mutations, for instance in cell cycle regulators like CDKN2A, can promote resistance to KRAS G12C inhibition.[3]

Targeting these escape routes with a second inhibitor can create a synergistic effect, leading to a more profound and durable anti-tumor response.

Key this compound Combination Strategies and Supporting Data

Several combination strategies with this compound have been investigated in preclinical and clinical studies. The following tables summarize the quantitative data from some of these key combinations.

Table 1: this compound in Combination with EGFR Inhibitors (e.g., Cetuximab) in Colorectal Cancer (CRC)

| Clinical Trial | Combination | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| KRYSTAL-1 (Phase 1/2) | This compound + Cetuximab | Previously treated KRAS G12C-mutant CRC | 46%[1][4] | 7.6 months[1][4] | 6.9 months[1][4] |

| KRYSTAL-1 (Phase 1/2) | This compound Monotherapy | Previously treated KRAS G12C-mutant CRC | 19%[1][4] | 4.3 months[5] | 5.6 months[1][4] |

Table 2: this compound in Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab) in Non-Small Cell Lung Cancer (NSCLC)

| Clinical Trial | Combination | Patient Population | Objective Response Rate (ORR) |

| KRYSTAL-7 (Phase 2) | This compound + Pembrolizumab | Treatment-naïve, advanced KRAS G12C-mutant NSCLC (PD-L1 TPS ≥50%) | 63%[6] |

Table 3: Preclinical Data for this compound Combination Therapies

| Combination | Cancer Type Model | Key Findings |

| This compound + Palbociclib (CDK4/6 inhibitor) | CDKN2A-deficient xenograft models | Significant synergy, marked decrease in tumor volume.[3] |

| This compound + nab-Sirolimus (mTOR inhibitor) | KRAS G12C-mutant NSCLC and Bladder Cancer Xenografts | Supra-additive antitumor activity with significant tumor growth suppression and regressions.[2] |

| This compound + TNO155 (SHP2 inhibitor) | Advanced solid tumors with KRAS G12C mutations | Ongoing clinical trials (KRYSTAL-2) are evaluating this combination.[7] |